![molecular formula C23H18ClNO3S2 B443207 METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B443207.png)
METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a benzothiophene core. This compound is notable for its unique structural properties, which include a thiophene ring substituted with various functional groups. It is used in various scientific research applications due to its potential biological and chemical activities .
Preparation Methods
The synthesis of METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro and methyl groups: These groups are introduced via electrophilic aromatic substitution reactions.
Formation of the thiophene ring: This involves the use of thiophene precursors and appropriate cyclization conditions.
Coupling reactions: The final step involves coupling the benzothiophene and thiophene moieties using reagents like coupling agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
- Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate
- Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}acetylhydrazonoylbenzoate
- Methyl 4-{(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazonoyl}benzoate
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C23H18ClNO3S2 |
|---|---|
Molecular Weight |
456g/mol |
IUPAC Name |
methyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H18ClNO3S2/c1-12-4-7-14(8-5-12)16-11-29-22(18(16)23(27)28-3)25-21(26)20-19(24)15-9-6-13(2)10-17(15)30-20/h4-11H,1-3H3,(H,25,26) |
InChI Key |
SPZMGJDKUOXKKN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443124.png)
![4-Methyl-1-{3-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B443125.png)
![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443127.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B443130.png)
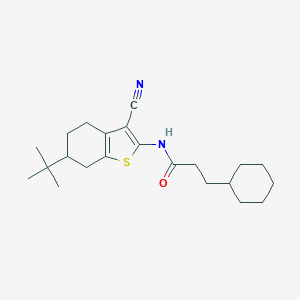
![1,3-Dichloropropan-2-yl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B443135.png)
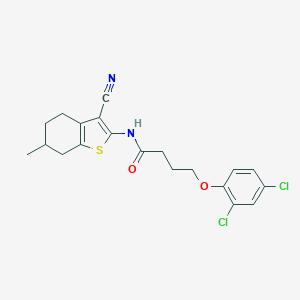
![ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443138.png)
![Propyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443139.png)
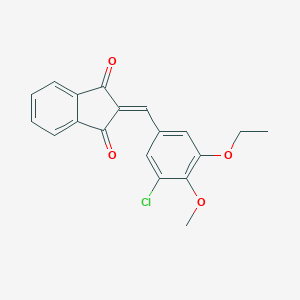
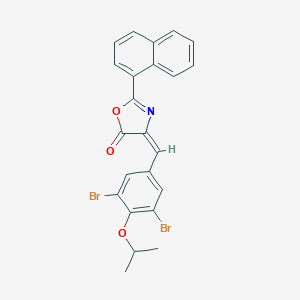
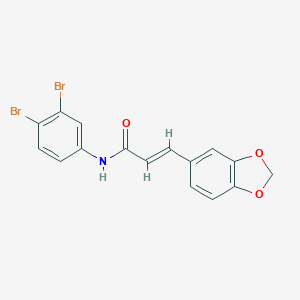
![Methyl 5-(diethylcarbamoyl)-2-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B443144.png)
![N,N-dibenzyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B443146.png)
